

Introduction: The Scientific Imperative for Carbazole Research

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Compound of Interest

Compound Name: 3-Ethoxy-9H-carbazole

CAS No.: 246175-67-7

Cat. No.: B13958147

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The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery, with derivatives exhibiting potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] The rigidity of the carbazole ring system, combined with its large π -conjugated system, allows for facile functionalization and fine-tuning of its electronic and steric properties to optimize interactions with biological targets.[1] **3-Ethoxy-9H-carbazole**, the subject of this guide, introduces an ethoxy group that can significantly modulate the molecule's lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The convergence of experimental spectroscopy and in silico computational chemistry has revolutionized molecular science.[7][8] This integrated approach allows for a level of analysis far exceeding what either discipline could achieve alone. Theoretical studies, primarily anchored by Density Functional Theory (DFT), provide a quantum mechanical lens to examine molecular geometry, vibrational modes, and electronic landscapes (e.g., HOMO-LUMO orbitals).[9][10] This foundational understanding is then leveraged in higher-level simulations, such as molecular docking and molecular dynamics (MD), to predict how the molecule will interact with and bind to specific protein targets, and to assess the stability of these interactions over time.[6][7][11]

This guide provides a detailed exposition of this integrated workflow, offering both the theoretical underpinnings and practical, step-by-step protocols for the comprehensive study of **3-Ethoxy-9H-carbazole**.

Synthesis and Spectroscopic Characterization

A robust computational model is fundamentally reliant on accurate experimental data for validation. The initial phase of any study, therefore, involves the synthesis and thorough spectroscopic characterization of the target molecule.

Synthesis Protocol

While numerous methods exist for carbazole synthesis, a common and effective approach involves the functionalization of a pre-existing carbazole core.[\[12\]](#)[\[13\]](#)

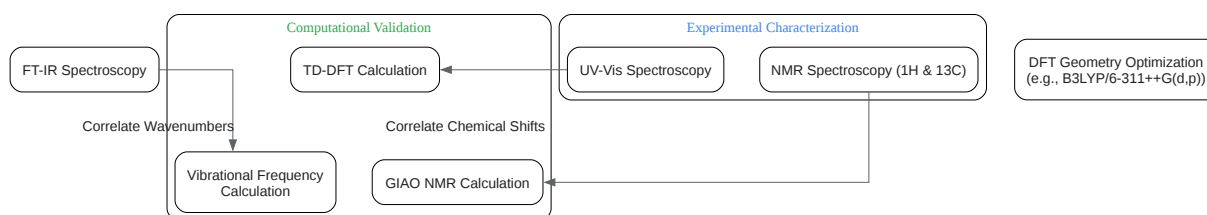
Step-by-Step Synthesis of **3-Ethoxy-9H-carbazole** (Hypothetical Route based on established methods):

- O-Demethylation of 3-Methoxy-9H-carbazole: To a solution of 3-Methoxy-9H-carbazole in dry dichloromethane (CH_2Cl_2) at 0 °C, add Boron Tribromide (BBr_3) (1.0 M in CH_2Cl_2) dropwise under an inert argon atmosphere.[\[14\]](#)
 - Causality: BBr_3 is a powerful Lewis acid that selectively cleaves the methyl-aryl ether bond without affecting the carbazole core, a critical step to create a reactive hydroxyl group.
- Reaction Monitoring: Allow the mixture to stir overnight at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[\[12\]](#)
- Quenching and Extraction: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated sodium bicarbonate (NaHCO_3) solution. Extract the aqueous layer three times with ethyl acetate.[\[14\]](#)
- Purification of 3-Hydroxy-9H-carbazole: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield 3-Hydroxy-9H-carbazole.[\[14\]](#)

- **Williamson Ether Synthesis:** To a solution of 3-Hydroxy-9H-carbazole in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K_2CO_3) followed by ethyl iodide (CH_3CH_2I).
 - **Causality:** The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic ethyl iodide in an S_N2 reaction to form the desired ether linkage.
- **Final Purification:** Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization to obtain pure **3-Ethoxy-9H-carbazole**.

Spectroscopic Analysis Workflow

The synthesized compound's identity and purity are confirmed using a suite of spectroscopic techniques. The data from these experiments serve as the benchmark for validating our computational models.



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Caption: Workflow for Spectroscopic Data and Computational Validation.

2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

- Prepare the sample by mixing a small amount of crystalline **3-Ethoxy-9H-carbazole** with potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet.
- Record the spectrum using an FT-IR spectrophotometer, typically in the range of 4000-400 cm^{-1} .[\[15\]](#)

Computational Protocol (Vibrational Analysis):

- Perform a geometry optimization of the molecule using a DFT method (e.g., B3LYP/6-311++G(d,p)).[\[16\]](#)
- Follow this with a frequency calculation at the same level of theory. This confirms the optimized structure is at a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.[\[15\]](#)
- Apply a scaling factor (typically ~ 0.96) to the calculated frequencies to correct for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental data.[\[17\]](#)

Data Comparison Table:

Functional Group	Characteristic Vibration	Experimental Wavenumber (cm ⁻¹) (Typical)	Scaled Calculated Wavenumber (cm ⁻¹)
N-H (Carbazole)	Stretching	~3400	~3410
C-H (Aromatic)	Stretching	3100-3000	3080-3050
C-H (Aliphatic)	Stretching	2980-2850	2975-2860
C=C (Aromatic)	Stretching	1600-1450	1590-1460
C-O (Ether)	Asymmetric Stretching	~1240	~1250
C-N (Carbazole)	Stretching	~1330	~1335

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and electronic environment.

Experimental Protocol:

- Dissolve the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard.
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[4\]](#)[\[16\]](#)

Computational Protocol (GIAO Method):

- Use the previously DFT-optimized molecular geometry.
- Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[\[7\]](#)[\[18\]](#)
- Calculate the chemical shifts relative to TMS, which must also be calculated at the identical level of theory for consistency.

2.2.3 UV-Visible Spectroscopy

This technique probes the electronic transitions within the molecule. The absorption maxima (λ_{max}) correspond to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).

Experimental Protocol:

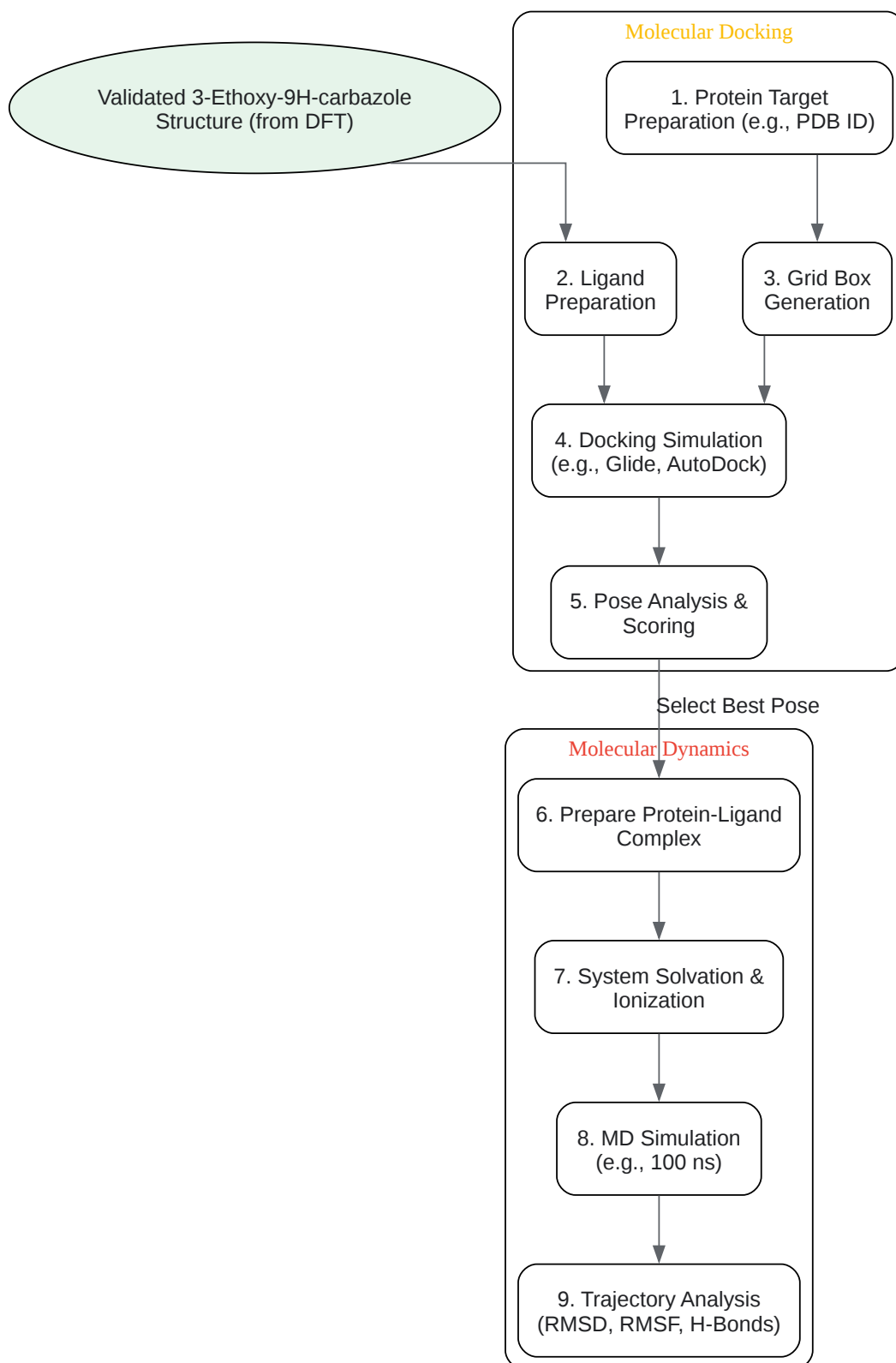
- Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or DMSO).
- Use a UV-Vis spectrophotometer to record the absorption spectrum, typically over a range of 200-800 nm.[17]

Computational Protocol (TD-DFT):

- Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation.[9][10]
- This calculation predicts the vertical excitation energies and oscillator strengths, which correspond to the λ_{max} and intensity of absorption peaks, respectively.[7]
- To accurately model solvent effects, an implicit solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation.[9]

Advanced Computational Modeling

With the molecular structure validated by spectroscopy, we can proceed to higher-level computational studies to predict its biological interactions.



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Caption: Workflow for Molecular Docking and Dynamics Simulations.

Density Functional Theory (DFT) Deeper Dive

Beyond validation, DFT provides critical insights into the molecule's intrinsic reactivity.

- **Frontier Molecular Orbitals (HOMO-LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a crucial indicator of chemical reactivity and kinetic stability.^[1] A smaller gap suggests the molecule is more polarizable and reactive.^[19]
- **Molecular Electrostatic Potential (MEP):** An MEP map visualizes the electrostatic potential on the molecule's surface.^[7] Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This map is invaluable for predicting regions involved in non-covalent interactions, such as hydrogen bonding with a protein receptor.^[16]

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.^[20]

Protocol for Molecular Docking:

- **Target Selection:** Choose a protein target based on the known biological activities of carbazole derivatives. For example, given their anticancer properties, Cyclin-Dependent Kinase 1 (CDK1) could be a viable target.^[6] Obtain the 3D crystal structure from the Protein Data Bank (PDB).
- **Protein Preparation:**
 - Remove water molecules and any co-crystallized ligands from the PDB file.
 - Add hydrogen atoms, which are typically absent in crystal structures.
 - Assign protonation states to residues like histidine, and assign partial atomic charges.
 - Perform a constrained energy minimization to relieve any steric clashes.

- Causality: This meticulous preparation ensures the protein structure is chemically correct and computationally ready, preventing artifacts that could lead to inaccurate docking results.
- Ligand Preparation:
 - Use the DFT-optimized 3D structure of **3-Ethoxy-9H-carbazole**.
 - Assign correct bond orders and atom types.
 - Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).
 - Assign partial atomic charges using a force field (e.g., OPLS).
- Binding Site Definition: Define the binding site (active site) on the protein. This is typically done by creating a grid box centered on the position of the original co-crystallized ligand or as identified by pocket-finding algorithms.
- Docking Simulation: Run the docking algorithm (e.g., Glide's Standard Precision or Extra Precision mode). The software will systematically explore various conformations (poses) of the ligand within the binding site, evaluating the fitness of each pose using a scoring function.[\[20\]](#)
- Results Analysis:
 - Analyze the top-scoring poses. The docking score (e.g., GlideScore, binding energy in kcal/mol) provides a quantitative estimate of binding affinity.
 - Visually inspect the binding interactions (hydrogen bonds, hydrophobic contacts, π - π stacking) between the ligand and key amino acid residues in the active site.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations assess the dynamic stability of the ligand-protein complex in a simulated physiological environment.[\[6\]](#)

Protocol for MD Simulation:

- System Setup: Take the best-scoring pose from the molecular docking study as the starting structure.
- Solvation: Place the protein-ligand complex in the center of a periodic box (e.g., a cubic or orthorhombic box) and fill it with explicit water molecules (e.g., TIP3P water model).
- Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
- Minimization and Equilibration:
 - Perform energy minimization of the entire system to remove bad contacts between the complex and the solvent.
 - Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable density and temperature.
 - Causality: This multi-step equilibration is critical for ensuring the simulation starts from a physically realistic state, preventing the system from becoming unstable or "exploding" during the production run.
- Production MD: Run the simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.[6]
- Trajectory Analysis:
 - Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.[6]
 - Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding.
 - Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.

Data Synthesis and Forward-Looking Strategy

The true power of this integrated approach lies in the synthesis of all generated data. The close agreement between experimental FT-IR/NMR/UV-Vis spectra and their DFT-calculated counterparts validates the accuracy of the computational model.^{[8][16]} This validated model then lends high confidence to the predictions from molecular docking and MD simulations.

By analyzing the stable binding pose, researchers can identify the key pharmacophoric features of **3-Ethoxy-9H-carbazole**. For instance, the ethoxy group might form a critical hydrogen bond, or the carbazole rings might engage in essential π - π stacking with aromatic residues like phenylalanine or tyrosine. This detailed structural insight allows for the rational design of new derivatives with improved potency and selectivity, creating a data-driven cycle of design, synthesis, and testing that is the hallmark of modern drug discovery.

Conclusion

The comprehensive investigation of **3-Ethoxy-9H-carbazole** through a synergistic combination of experimental spectroscopy and advanced computational modeling provides an unparalleled depth of molecular understanding. This guide has detailed the necessary protocols—from synthesis and characterization to DFT, molecular docking, and MD simulations—and emphasized the causal logic that underpins each step. By rigorously validating computational models against experimental data, researchers can confidently predict molecular properties and biological interactions, significantly accelerating the identification and optimization of novel carbazole-based therapeutic agents. This integrated workflow serves as a robust and reliable blueprint for future research in the field.

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